

Application Notes and Protocols for Preclinical Dosing of Eleclazine

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Compound of Interest

Compound Name: Eleclazine

Cat. No.: B604918

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing regimens for **Eleclazine** (formerly GS-6615) in preclinical animal studies, focusing on porcine and rabbit models of cardiac arrhythmias. The included protocols and data are intended to guide researchers in designing and executing studies to evaluate the efficacy and pharmacodynamics of this selective late sodium current (INaL) inhibitor.

Quantitative Data Summary

The following tables summarize the dosing and efficacy of **Eleclazine** in key preclinical animal models.

Table 1: Dosing Regimen and Efficacy of Eleclazine in a Porcine Model of Atrial Fibrillation

Parameter	Value	Animal Model	Details	Reference
Dose	0.3 mg/kg and 0.9 mg/kg	Yorkshire Pigs	Intravenous (IV) infusion over 15 minutes.	[1]
Plasma Concentration	828 ± 45.8 nM	Yorkshire Pigs	Measured at 120 minutes after a 0.9 mg/kg IV dose.	[1]
Efficacy	>3-fold reduction in epinephrine-induced Atrial Premature Beats (APBs)	Yorkshire Pigs	Observed after the 0.9 mg/kg IV dose.	[1]
Suppression of acetylcholine-induced Atrial Fibrillation (AF)	Yorkshire Pigs	Pretreatment with Eleclazine suppressed AF in all tested animals.	[1]	
7% shortening of ventricular QT and atrial PTa intervals	Yorkshire Pigs	[1]		
Reduction in atrial repolarization alternans and heterogeneity	Yorkshire Pigs	[1]		

Table 2: Dosing and Efficacy of Eleclazine in a Rabbit Model of Long QT Syndrome

Parameter	Value	Animal Model	Details	Reference
Concentration (IC50)	0.7 μ M	Rabbit Ventricular Myocytes	Inhibition of anemone toxin-II (ATX-II) enhanced late INa.	[2]
Efficacy	Shortened ATX-II induced prolongation of Action Potential Duration (APD), Monophasic Action Potential Duration (MAPD), and QT interval.	Rabbit Cardiac Preparations	[2]	
Decreased spatiotemporal dispersion of repolarization and ventricular arrhythmias.	Rabbit Cardiac Preparations	[2]		

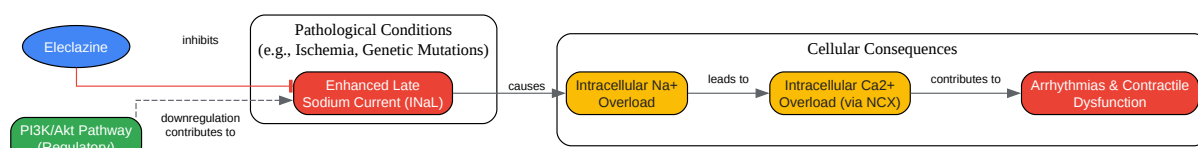
Note: Specific pharmacokinetic parameters such as Cmax, Tmax, and AUC in these preclinical models are not extensively reported in the currently available literature.

Signaling Pathway and Experimental Workflows

Eleclazine's Mechanism of Action

Eleclazine is a selective inhibitor of the late component of the cardiac sodium current (INaL).[3] [4] Under pathological conditions such as myocardial ischemia and certain genetic mutations, the late sodium current is enhanced, leading to an overload of intracellular sodium ([Na+]i).[5] This sodium overload subsequently leads to an increase in intracellular calcium ([Ca2+]i) via the Na+/Ca2+ exchanger, contributing to electrical instability, arrhythmias, and contractile

dysfunction.[5][6] By inhibiting INaL, **Eleclazine** mitigates these downstream pathological effects.[6] The PI3K/Akt signaling pathway has been implicated in the regulation of INaL, with downregulation of this pathway associated with increased INaL and atrial fibrillation.[6][7]

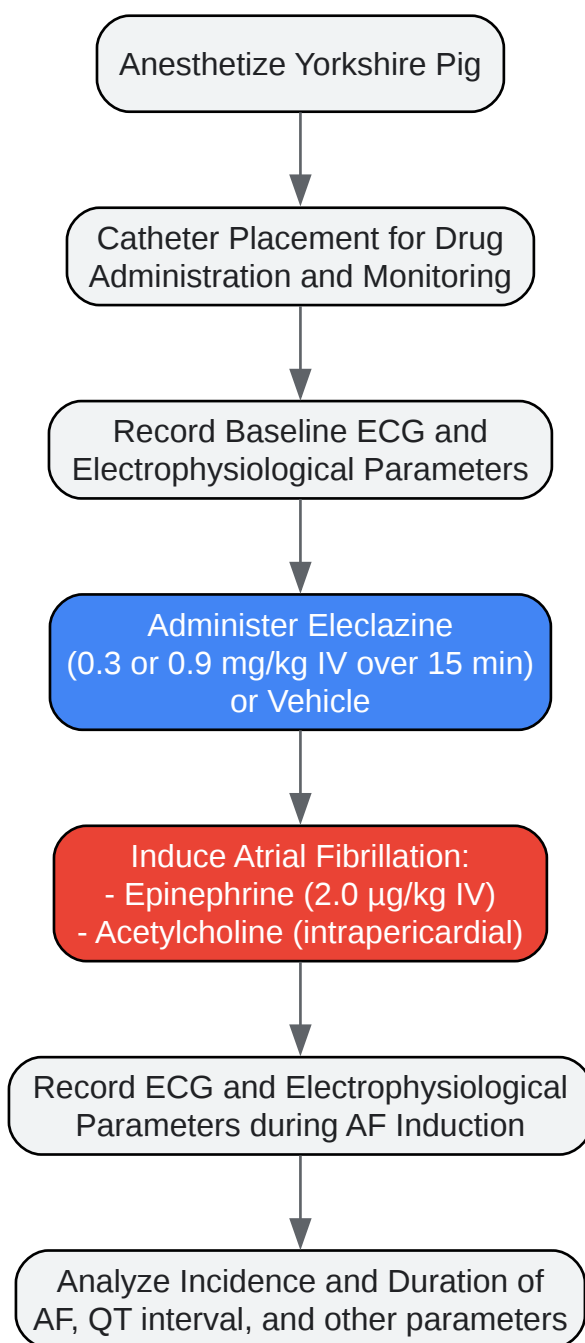


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Mechanism of action of **Eleclazine**.

Experimental Workflow: Porcine Atrial Fibrillation Model

This workflow outlines the key steps for inducing atrial fibrillation in a porcine model to test the efficacy of **Eleclazine**.

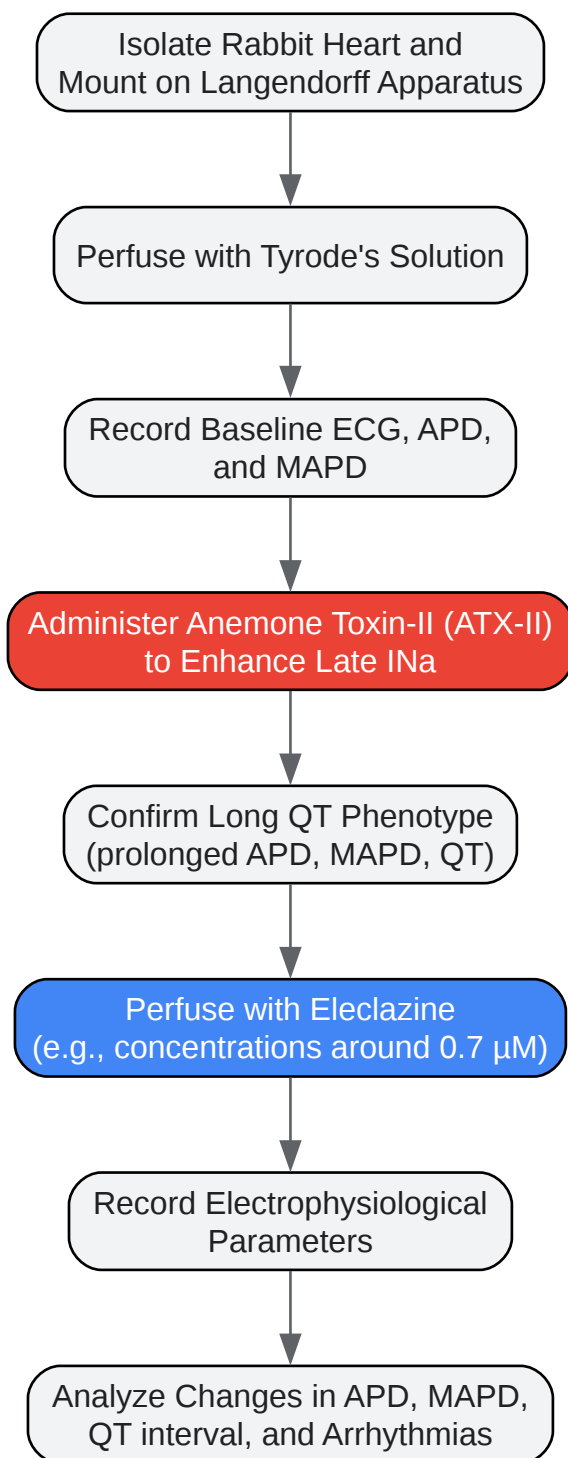


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Porcine Atrial Fibrillation Model Workflow.

Experimental Workflow: Rabbit Long QT Syndrome Model

This workflow details the procedure for creating a long QT syndrome phenotype in an isolated rabbit heart preparation to assess the effects of **Eleclazine**.



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Rabbit Long QT Syndrome Model Workflow.

Detailed Experimental Protocols

Protocol 1: Induction of Atrial Fibrillation in a Porcine Model

Objective: To induce a state of atrial fibrillation (AF) in an anesthetized pig to evaluate the anti-arrhythmic effects of **Eleclazine**.^{[1][8]}

Materials:

- Yorkshire pigs
- Anesthetics (e.g., ketamine, xylazine, isoflurane)
- Intravenous catheters
- ECG recording equipment
- Epinephrine solution
- Acetylcholine solution
- **Eleclazine** formulated for intravenous administration
- Vehicle control

Procedure:

- **Animal Preparation:** Anesthetize the pig according to institutional guidelines and establish intravenous access for drug administration and fluid maintenance.
- **Instrumentation:** Place ECG leads for continuous monitoring of cardiac rhythm.
- **Baseline Recordings:** Record baseline ECG and other relevant electrophysiological parameters for a stable period.
- **Drug Administration:** Administer a bolus intravenous infusion of either **Eleclazine** (0.3 or 0.9 mg/kg) over 15 minutes or a corresponding volume of vehicle.

- Induction of Atrial Fibrillation:
 - Administer an intravenous bolus of epinephrine (2.0 µg/kg).[1]
 - Concurrently, or immediately following, administer acetylcholine via intrapericardial injection.[1] The combination of adrenergic and cholinergic stimulation is designed to create the substrate for AF.
- Data Collection: Continuously record the ECG throughout the induction procedure and for a predefined observation period to monitor for the onset and duration of AF.
- Analysis: Compare the incidence and duration of AF, as well as changes in QT interval and other electrophysiological parameters, between the **Eleclazine**-treated and vehicle-treated groups.

Protocol 2: Induction of a Long QT Syndrome Phenotype in an Isolated Rabbit Heart

Objective: To create an ex vivo model of Long QT Syndrome (LQTS) to assess the effects of **Eleclazine** on action potential duration and arrhythmias.[2]

Materials:

- New Zealand White rabbits
- Langendorff perfusion system
- Tyrode's solution
- Anemone Toxin-II (ATX-II)
- **Eleclazine**
- Microelectrodes for recording action potentials and monophasic action potentials
- ECG recording electrodes

Procedure:

- Heart Isolation: Anesthetize the rabbit and rapidly excise the heart.
- Langendorff Perfusion: Cannulate the aorta and mount the heart on a Langendorff apparatus. Begin retrograde perfusion with oxygenated Tyrode's solution at a constant temperature and pressure.
- Baseline Recordings: After a stabilization period, record baseline ECG, action potential duration (APD), and monophasic action potential duration (MAPD).
- Induction of LQTS Phenotype: Add Anemone Toxin-II (ATX-II) to the perfusate. ATX-II is a potent enhancer of the late sodium current, mimicking the cellular phenotype of LQT3.[9]
- Confirmation of Phenotype: Confirm the development of the LQTS phenotype by observing a significant prolongation of the APD, MAPD, and QT interval.
- **Eleclazine** Administration: Introduce **Eleclazine** into the perfusate at the desired concentration (e.g., IC50 of ~0.7 μ M).
- Data Collection: Continuously record ECG, APD, and MAPD to assess the effects of **Eleclazine** on the LQTS phenotype and the incidence of any arrhythmias.
- Analysis: Quantify the reversal of APD, MAPD, and QT prolongation by **Eleclazine** and compare the incidence of arrhythmias before and after drug administration.

Disclaimer: These protocols are intended as a guide and should be adapted and approved by the user's institutional animal care and use committee (IACUC) or equivalent ethics board. The formulation of **Eleclazine** for intravenous use may require specific solubilizing agents, and researchers should consult relevant literature or the manufacturer for guidance.

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